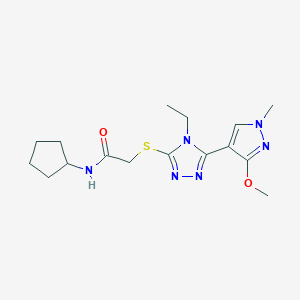![molecular formula C14H15ClFNO B2890820 N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide CAS No. 2094249-73-5](/img/structure/B2890820.png)
N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide, also known as CFM-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential for use in various applications. CFM-2 is a synthetic compound that was first developed by researchers at the University of California, San Diego, and has since been studied extensively for its unique properties.
Wirkmechanismus
N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide works by binding to the TRPA1 ion channel and preventing its activation. This results in a reduction in pain and inflammation, making N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide a promising candidate for the development of new pain medications.
Biochemical and Physiological Effects:
N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide has been shown to have a variety of biochemical and physiological effects. In addition to its pain-relieving properties, N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide has also been shown to have anti-inflammatory effects and may be useful in the treatment of conditions such as arthritis and asthma.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide in lab experiments is its potency and selectivity. N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide has been shown to be a highly potent inhibitor of the TRPA1 ion channel, making it an excellent tool for studying pain and inflammation. However, one of the limitations of using N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide is its relatively short half-life, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide. One area of interest is the development of new pain medications based on N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide. Another potential direction is the study of N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide in other areas of biology, such as its potential use in the treatment of cancer. Overall, N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide is a promising compound with a wide range of potential applications in scientific research.
Synthesemethoden
The synthesis of N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide involves several steps, including the reaction of 2-chloro-6-fluorobenzyl chloride with 2-methylpropylmagnesium bromide, followed by the addition of but-2-ynoic acid. The resulting compound is then purified using various techniques, such as chromatography, to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide has been studied extensively for its potential use in various scientific research applications, particularly in the field of neuroscience. One of the most significant applications of N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide is in the study of pain and inflammation. N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide has been shown to be a potent inhibitor of the TRPA1 ion channel, which is involved in the perception of pain and inflammation.
Eigenschaften
IUPAC Name |
N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFNO/c1-4-6-12(18)17-9-14(2,3)13-10(15)7-5-8-11(13)16/h5,7-8H,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUERDRAAVHHBDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(C)(C)C1=C(C=CC=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-Methoxyphenyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2890746.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B2890749.png)


![Methyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2890752.png)


![Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B2890757.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2890758.png)
